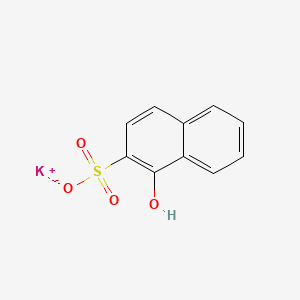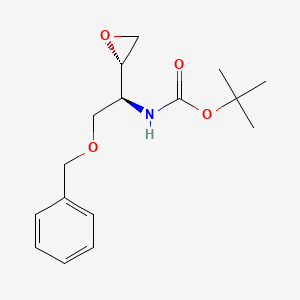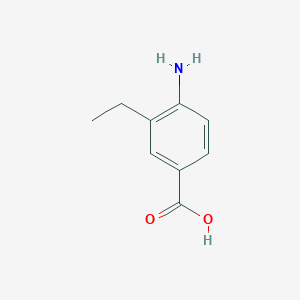![molecular formula C12H6ClF3O2 B1585948 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde CAS No. 306936-04-9](/img/structure/B1585948.png)
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is known to enhance the biological activity and stability of pharmaceuticals . Its presence in a molecule can significantly affect drug potency, distribution, and metabolic stability, making it a valuable moiety in the design of new drug candidates. This compound could be utilized in the synthesis of novel drugs that require a trifluoromethyl group for improved efficacy.
Agrochemical Synthesis
Compounds with a trifluoromethyl group, such as 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde , are crucial in the development of agrochemicals . They can be used to create pesticides and herbicides with enhanced properties, such as increased potency against pests and improved environmental stability.
Organic Synthesis Intermediates
The aldehyde group in this compound can undergo various organic reactions, making it a versatile intermediate in chemical synthesis. It can participate in aldol condensation, nucleophilic addition, and reductive amination, leading to the production of a wide range of organic compounds.
Material Science
In material science, the unique properties conferred by the trifluoromethyl group can be exploited to synthesize materials with specific characteristics . This compound could be used to create polymers or coatings with desired physical and chemical properties, such as increased resistance to degradation.
Analytical Chemistry
As an aromatic aldehyde with a distinct structure, 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde can serve as a standard or reference compound in analytical methods . It can be used to calibrate instruments or develop new analytical techniques for detecting similar compounds.
Catalysis
The electron-withdrawing nature of the trifluoromethyl and chloro groups could make this compound a candidate for use in catalysis. It may act as a ligand or a catalyst in various chemical reactions, influencing the rate and selectivity of the reactions.
Biological Studies
The compound’s potential biological activity makes it a candidate for biological studies . It could be used in assays to study its interaction with biological molecules, helping to elucidate the role of trifluoromethyl groups in biological systems.
Environmental Chemistry
In environmental chemistry, the stability and reactivity of compounds like 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde can be studied to understand their behavior and impact on the environment . This can inform the development of safer chemicals and pollution mitigation strategies.
Safety and Hazards
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde is classified as an Eye Irritant (2), Skin Irritant (2), and STOT SE 3 (Target Organs - Respiratory system) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding inhalation, skin contact, and eye contact .
Propriétés
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O2/c13-10-5-7(12(14,15)16)1-3-9(10)11-4-2-8(6-17)18-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEPEPVLSICNRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381857 | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
CAS RN |
306936-04-9 | |
| Record name | 5-[2-Chloro-4-(trifluoromethyl)phenyl]-2-furancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-Chloro-4-(Trifluoromethyl)Phenyl]-2-Furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



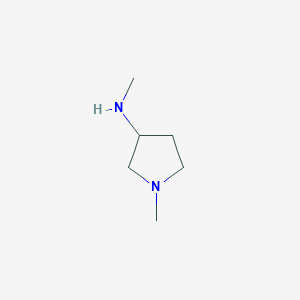




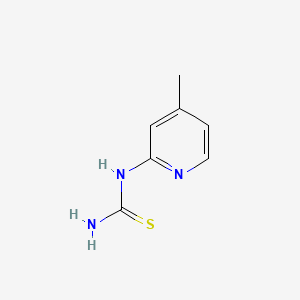
![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)

